Dextroamphetamine monosaccharate

Catalog No.
S13231397
CAS No.
799787-69-2
M.F
C15H23NO8
M. Wt
345.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextroamphetamine monosaccharate

CAS Number

799787-69-2

Product Name

Dextroamphetamine monosaccharate

IUPAC Name

(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

Molecular Formula

C15H23NO8

Molecular Weight

345.34 g/mol

InChI

InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1

InChI Key

VHKVKWTWHZUFIA-DGOKBZBKSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O

Dextroamphetamine monosaccharate is a potent central nervous system stimulant that primarily acts as a sympathomimetic agent. It is the dextrorotatory enantiomer of amphetamine, which means it has a specific three-dimensional orientation that enhances its pharmacological effects compared to its levorotatory counterpart, levoamphetamine. Dextroamphetamine is commonly used in the treatment of attention deficit hyperactivity disorder and narcolepsy. It is often administered in the form of its sulfate salt, dextroamphetamine sulfate, which is more soluble and bioavailable than the base form .

That are significant for its metabolism and pharmacological activity. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, particularly cytochrome P450 2D6, which converts dextroamphetamine into 4-hydroxyamphetamine. This metabolite can further undergo conjugation with sulfate or glucuronic acid to facilitate excretion. The elimination of dextroamphetamine occurs primarily through renal pathways, with approximately one-third of the drug excreted unchanged in the urine .

Dextroamphetamine exhibits a range of biological activities due to its effects on neurotransmitter systems. It primarily increases the release and inhibits the reuptake of dopamine, norepinephrine, and serotonin in the brain. This mechanism is mediated through various transporters, including the dopamine transporter and trace amine-associated receptor 1. The stimulation of these neurotransmitter systems results in enhanced alertness, improved focus, and increased energy levels, making it effective for treating attention deficit hyperactivity disorder and narcolepsy .

The synthesis of dextroamphetamine typically involves several steps starting from phenylacetone. One common method includes:

  • Preparation of Amphetamine: Phenylacetone is reacted with ammonia in the presence of a reducing agent such as lithium aluminum hydride to produce racemic amphetamine.
  • Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization or chromatography, to isolate dextroamphetamine.
  • Formation of Monosaccharate: Dextroamphetamine can be converted into its monosaccharate form by reacting it with a suitable monosaccharide under acidic conditions .

Dextroamphetamine has several clinical applications:

  • Attention Deficit Hyperactivity Disorder: It is widely prescribed to manage symptoms associated with attention deficit hyperactivity disorder.
  • Narcolepsy: Dextroamphetamine helps in alleviating excessive daytime sleepiness in patients with narcolepsy.
  • Cognitive Enhancement: Some individuals use dextroamphetamine off-label for cognitive enhancement or performance improvement.
  • Recreational Use: Due to its stimulant properties, it is sometimes misused recreationally for its euphoric effects .

Dextroamphetamine interacts with various substances, which can enhance or diminish its effects:

  • Monoamine Oxidase Inhibitors: Concurrent use can lead to hypertensive crises due to excessive catecholamine levels.
  • Antidepressants: Certain antidepressants may increase the risk of serotonin syndrome when combined with dextroamphetamine.
  • Alcohol: Alcohol can exacerbate the stimulant effects and increase the risk of cardiovascular side effects .

Dextroamphetamine shares structural and functional similarities with several other compounds within the amphetamine class. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
LevoamphetamineEnantiomerLess effective for ADHDExhibits milder stimulant effects compared to dextroamphetamine
LisdexamfetamineProdrugADHD treatmentConverted into dextroamphetamine post-absorption
MethamphetamineStructural analogADHD treatment; recreational useMore potent and longer-lasting effects than dextroamphetamine
AmphetamineRacemic mixtureADHD treatment; narcolepsyContains both enantiomers; broader spectrum of action

Dextroamphetamine's unique dextrorotatory configuration allows it to exert stronger central nervous system stimulation compared to levoamphetamine, making it more effective for therapeutic applications .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

345.14236669 g/mol

Monoisotopic Mass

345.14236669 g/mol

Heavy Atom Count

24

UNII

283TUU52FG

Dates

Modify: 2024-08-10

Explore Compound Types